An In-depth Technical Guide to Solvent Red 52: Chemical Structure, Properties, and Scientific Context
An In-depth Technical Guide to Solvent Red 52: Chemical Structure, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Red 52, identified by CAS number 81-39-0, is a synthetic dye belonging to the anthrapyridone class. Its chemical name is 3-methyl-6-((4-methylphenyl)amino)-3H-Dibenz[f,ij]isoquinoline-2,7-dione.[1] Primarily utilized as a colorant in plastics, polymers, and other materials due to its vibrant bluish-red hue and high thermal stability, its core chemical structure is shared with a class of compounds that has garnered interest in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Red 52, details on its synthesis and analysis, and explores the biological activities of structurally related compounds to offer context for its potential relevance in research and drug development.
Chemical Structure and Physicochemical Properties
Solvent Red 52 is an aromatic heterocyclic compound with a complex fused ring system. The core of the molecule is a dibenz[f,ij]isoquinoline-2,7-dione, which is a derivative of anthraquinone.
Chemical Structure Diagram:
Caption: Figure 1: A simplified graphical representation of the key functional components of the Solvent Red 52 molecule.
Table 1: Physicochemical Properties of Solvent Red 52
| Property | Value | Reference(s) |
| IUPAC Name | 3-methyl-6-((4-methylphenyl)amino)-3H-Dibenz[f,ij]isoquinoline-2,7-dione | [1] |
| Synonyms | C.I. 68210, Transparent Red 5B, Transparent Red H5B, Macrolex Red 5B | [3][4] |
| CAS Number | 81-39-0 | |
| Molecular Formula | C₂₄H₁₈N₂O₂ | |
| Molecular Weight | 366.41 g/mol | |
| Appearance | Bluish-red to dark purple/black powder | [5] |
| Melting Point | ~280 °C (decomposes) | [4] |
| Boiling Point | 585 °C at 760 mmHg (Predicted) | [5] |
| Density | ~1.36 g/cm³ | [5] |
| Solubility | Soluble in pyridine, chloroform, and dichloromethane. Slightly soluble in acetone, butyl acetate, and ethanol. Insoluble in water.[5][6][7] |
Experimental Protocols
Synthesis of Solvent Red 52
Several synthetic routes for Solvent Red 52 have been described, generally involving the condensation of a bromo-substituted anthrapyridone derivative with p-toluidine (B81030).[1][6] An environmentally-friendly approach avoids the use of sulfuric acid, thereby reducing hazardous waste.[8]
Exemplary "Green" Synthesis Protocol Outline:
This protocol is a general guide based on patented methods and may require optimization.
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Step 1: Condensation to form Intermediate
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In a three-necked flask, combine 1-methylamino-4-bromoanthraquinone (1 part by weight), p-toluidine (2-4 parts), potassium hydroxide (B78521) (0.3-0.6 parts), and a catalytic amount of copper sulfate (B86663) (0.01-0.03 parts).[9]
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Heat the mixture to 100-140 °C for 4-8 hours to facilitate the condensation reaction.[9]
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After cooling, add methanol (B129727) to precipitate the intermediate product.[9]
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Filter, wash, and dry the intermediate.[9]
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Step 2: Acylation
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Dissolve the intermediate in a solvent such as dimethylformamide (DMF).[8]
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Add acetic anhydride (B1165640) and heat to approximately 80-100 °C for 8-10 hours to complete the acylation.[8]
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Step 3: Ring Closure (Cyclization)
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Cool the reaction mixture and add an alkali metal hydroxide (e.g., NaOH).[8]
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Heat the mixture to 100-130 °C for 4-7 hours to induce the ring-closure reaction, forming the final anthrapyridone structure.[1][8]
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Cool the mixture and add methanol to precipitate the final product, Solvent Red 52.[8]
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Filter, wash with hot water until neutral, and dry the final product.[10]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. China Solvent Red 52 / CAS 81-39-0 factory and manufacturers | Precise Color [precisechem.com]
- 3. Solvent red 52, CAS 81-39-0 [xcwydyes.com]
- 4. CorSol®3552 Solvent Red 52 | Fineland Chem [finelandchem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
